Dicerandrol C, a notable compound isolated from the red seaweed Bostrychia radicans, is classified as a dimeric tetrahydroxanthone. This compound has garnered attention due to its significant biological activities, particularly in the context of cancer research. It is part of a broader family of xanthone derivatives, which are known for their diverse pharmacological properties.
Dicerandrol C was extracted from the marine red alga Bostrychia radicans, specifically from the strain Pseudomonas longicolla associated with it. The isolation process involved various chromatographic techniques, which allowed for the elucidation of its structure through one-dimensional and two-dimensional nuclear magnetic resonance spectroscopy.
Dicerandrol C belongs to the class of xanthones, which are polyphenolic compounds characterized by their aromatic structure and hydroxyl groups. This classification highlights its potential therapeutic applications, particularly in oncology and other fields of medicinal chemistry.
The isolation of Dicerandrol C typically employs high-performance liquid chromatography and various column chromatographic methods. The compound's structure was confirmed using one-dimensional and two-dimensional nuclear magnetic resonance techniques, which provided detailed information about its molecular framework.
Dicerandrol C is a dimeric compound featuring a complex arrangement of hydroxyl groups and an aromatic core. Its molecular formula is identified as , with specific stereochemical configurations assigned based on circular dichroism and time-dependent density functional theory calculations.
The nuclear magnetic resonance spectra revealed significant peaks corresponding to various hydrogen and carbon environments within the molecule, indicating multiple hydroxyl groups and an aromatic system. The connectivity between different parts of the molecule was established through extensive heteronuclear multiple bond correlation spectroscopy.
Dicerandrol C undergoes several chemical reactions typical of polyphenolic compounds, including oxidation and reduction processes. Its reactivity can be attributed to the presence of hydroxyl groups that can participate in hydrogen bonding and electron transfer reactions.
The oxidative pathways leading to the formation of Dicerandrol C likely involve single-electron transfer mechanisms that result in radical intermediates capable of coupling to form the dimeric structure. This process may be catalyzed by specific enzymes or occur through non-enzymatic pathways under suitable conditions.
Dicerandrol C has been shown to suppress cellular proliferation and induce apoptosis in various cancer cell lines, including hepatocellular carcinoma and cervical carcinoma cells. Its mechanism involves inhibition of the Wnt/β-catenin signaling pathway, a crucial pathway in cancer progression.
Research indicates that Dicerandrol C interacts with β-catenin, stabilizing its degradation complex and preventing its translocation to the nucleus. This action results in decreased expression of β-catenin target genes such as c-Myc and Cyclin D1, leading to reduced tumor cell growth and increased apoptosis.
Dicerandrol C appears as a solid at room temperature with a melting point that has yet to be specifically documented in available literature. Its solubility profile suggests it is soluble in polar solvents like methanol but may have limited solubility in non-polar solvents.
The chemical properties include its stability under acidic or neutral conditions but may degrade under extreme pH or oxidative environments. Its ability to form hydrogen bonds enhances its solubility in aqueous environments, making it suitable for biological applications.
Dicerandrol C shows promise as an anti-cancer agent due to its ability to modulate key signaling pathways involved in tumor growth. Its biological activity opens avenues for further research into its potential use as a therapeutic agent in oncology. Additionally, studies on its biosynthetic pathways may provide insights into the development of novel drugs derived from natural products.
Dicerandrol C (DD-9) represents a significant advancement in bioactive fungal metabolites derived from specialized ecological niches. This dimeric tetrahydroxanthenone was isolated from Phomopsis asparagi DHS-48, an endophytic fungus residing within the mangrove plant Rhizophora mangle [1]. The compound's discovery exemplifies innovative microbial cultivation strategies, particularly chemical epigenetic manipulation using histone deacetylase (HDAC) inhibitor sodium butyrate (50 μM). This approach significantly enhanced the production of anti-tumor metabolites in fungal cultures, with ethyl acetate extracts demonstrating potent activity against human hepatocellular carcinoma HepG2 (IC50 10.45 ± 0.17 μg/mL) and cervical cancer HeLa cells (IC50 11.25 ± 0.58 μg/mL) [1]. Structurally, Dicerandrol C features a symmetrical dimeric framework confirmed through extensive spectroscopic analysis, including 1D NMR, revealing characteristic signals at δH 14.04 (8-OH, 8′-OH), 11.80 (1-OH, 1′-OH), and 187.8 (C-9, C-9′) in 13C NMR [1].
This compound belongs to the pharmacologically significant xanthone dimers, a class comprising over 214 naturally occurring compounds predominantly isolated from fungi (67.76%), angiosperms (25.23%), and lichens (7.01%) [5]. The structural complexity of these dimers arises from diverse linkage modes, including aryl C-C bonds, aryl ether linkages, and terpene bridges. Unlike its structural analog dicerandrol B (isolated from Phomopsis longicolla), which demonstrates activity against multiple cancer cell lines through ROS-mediated apoptosis [3], Dicerandrol C exhibits distinctive Wnt pathway modulation capabilities. The NCI Program for Natural Product Discovery has underscored the importance of such compounds by establishing extensive libraries of prefractionated natural extracts to facilitate drug discovery [6].
Table 1: Natural Sources of Xanthone Dimers with Anticancer Potential
Compound Name | Biological Source | Structural Class | Key Bioactivities |
---|---|---|---|
Dicerandrol C | Phomopsis asparagi (Mangrove endophyte) | Dimeric tetrahydroxanthenone | Wnt/β-catenin inhibition, Apoptosis induction |
Dicerandrol B | Phomopsis sp. | Xanthone dimer | ER stress, ROS-mediated apoptosis |
Phomoxanthone A | Paecilomyces sp. | Dimeric xanthone | Antimicrobial, Antiparasitic |
Griffipavixanthone | Garcinia species | Bixanthone-terpene conjugate | Broad-spectrum cytotoxicity |
Secalonic acids | Various fungi | Dimeric xanthone | Mycotoxins with cytotoxic effects |
The therapeutic landscape for aggressive carcinomas like hepatocellular carcinoma (HCC) and cervical cancer (CC) remains critically inadequate. HCC ranks as the sixth most prevalent malignancy globally, accounting for 8.3% of cancer-related deaths, while cervical cancer stands as the fourth leading cause of cancer mortality in women worldwide [1]. Contemporary treatment modalities face three fundamental challenges:
Limited Efficacy: First-line targeted therapies like sorafenib for advanced HCC yield a median overall survival of merely 11.5 months and progression-free survival of 5.2 months [1]. Similarly, cervical cancer patients receiving chemotherapy with bevacizumab demonstrate survival times around 17 months, often accompanied by rapid quality-of-life deterioration due to treatment toxicity [1] [3].
Pathway Complexity: The Wnt/β-catenin signaling cascade represents a crucial oncogenic driver in diverse cancers. This pathway regulates fundamental processes including cell proliferation, differentiation, and apoptosis [7]. Aberrant activation occurs in approximately 80-90% of colorectal cancers (CRC) and a significant proportion of HCC and CC cases through mutations in key components (APC, Axin1) or β-catenin stabilization [1] [2]. Despite its therapeutic significance, clinical translation of Wnt inhibitors remains challenging, with only LGK974 currently in clinical evaluation (NCT01351103) [1].
Therapeutic Resistance: Conventional therapies frequently induce compensatory pathway activation, enabling tumor evasion. For instance, HKDC1 (hexokinase domain containing 1) promotes colorectal cancer progression by interacting with RCOR1 to activate Wnt/β-catenin signaling, facilitating glycolysis and epithelial-mesenchymal transition (EMT) [2]. This metabolic adaptation underscores the limitations of monotherapeutic approaches.
Based on the chemical novelty of Dicerandrol C and the unmet needs in oncology, researchers postulated that this natural dimer exerts simultaneous effects on interconnected oncogenic pathways:
Proliferation Suppression: The hypothesis proposed that Dicerandrol C would inhibit canonical Wnt signaling by disrupting the β-catenin degradation complex, thereby downregulating downstream proliferative genes.
Apoptosis Induction: Concurrently, researchers theorized that the compound would activate mitochondrial apoptosis through Bax/Bcl-2 modulation and endoplasmic reticulum (ER) stress pathways.
Experimental evidence confirmed this dual mechanism. In HepG2 and HeLa cells, Dicerandrol C treatment significantly attenuated Wnt/β-catenin signaling by inhibiting β-catenin nuclear translocation and downregulating oncoproteins (c-Myc, Cyclin D1, LEF1) [1]. Molecular docking studies further validated direct interactions between Dicerandrol C and key pathway components (β-catenin, GSK3-β) [1]. Simultaneously, the compound induced mitochondrial apoptosis evidenced by increased Bax/Bcl-2 ratios and PARP cleavage, mirroring mechanisms observed with structurally related xanthone dimers like dicerandrol B [3]. This dual targeting approach circumvents compensatory resistance mechanisms observed in single-pathway inhibition, positioning Dicerandrol C as a promising multi-mechanistic therapeutic candidate.
Table 2: Anticancer Mechanisms of Dicerandrol C in Experimental Models
Biological Activity | Molecular Targets/Effects | Experimental Evidence | Cell Line/Tumor Type |
---|---|---|---|
Proliferation Inhibition | ↓β-catenin nuclear translocation ↓c-Myc, Cyclin D1, LEF1 ↑GSK3-β, ↓p-GSK3-β | Dual luciferase assay, Western blot, Immunofluorescence | HepG2 (HCC), HeLa (CC) |
Apoptosis Induction | ↑Bax/Bcl-2 ratio, PARP cleavage ↑GRP78, ROS production | Flow cytometry, Western blot, ROS detection | HeLa (CC) |
Cell Cycle Arrest | G0/G1 phase arrest ↓CDK4, CDK6, Cyclin D1 ↑p21, p27 | Flow cytometry, Western blot | HepG2, HeLa |
Metastasis Suppression | Inhibition of migration/invasion Reversal of EMT markers (↓N-cadherin, ↑E-cadherin) | Transwell assay, Wound healing, Immunoblotting | HepG2, HeLa |
Pathway Modulation | Stabilization of β-catenin degradation complex Interaction with β-catenin/GSK3-β | Molecular docking, Co-immunoprecipitation | In silico and cellular models |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3